

Comparative Study of Beta-Decay in the Calcium Isotopic Chain

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Calcium-49**

Cat. No.: **B12654295**

[Get Quote](#)

A comprehensive analysis of experimental data and theoretical models for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of beta-decay properties along the calcium isotopic chain, from proton-rich to neutron-rich isotopes. The following sections present a compilation of experimental data, detailed experimental protocols, and a comparative overview of theoretical models, offering valuable insights for nuclear physics research and related fields.

Data Presentation

The following tables summarize the key quantitative data for the beta-decay of calcium isotopes, including their half-lives, Q-values, and principal decay branches. This information has been compiled from a range of experimental studies.

Table 1: Experimental Beta-Decay Half-Lives and Q-values for Calcium Isotopes

Isotope	Half-life (T _{1/2})	Q β - (MeV)	Q β +/EC (MeV)	Decay Mode(s)
³⁹ Ca	860.2(2.1) ms	-	6.533	β +/EC
⁴⁰ Ca	Stable	-	-	-
⁴¹ Ca	1.02(7) x 105 y	-	0.421	EC
⁴² Ca	Stable	-	-	-
⁴³ Ca	Stable	-	-	-
⁴⁴ Ca	Stable	-	-	-
⁴⁵ Ca	162.61(9) d	0.257	-	β -
⁴⁶ Ca	Stable	-	-	-
⁴⁷ Ca	4.536(3) d	1.992	-	β -
⁴⁸ Ca	4.3(4) x 1019 y	0.281	-	2 β -
⁴⁹ Ca	8.718(6) min	4.51	-	β -
⁵⁰ Ca	13.9(6) s	6.1	-	β -
⁵¹ Ca	10.0(8) s	8.9	-	β -, β -n
⁵² Ca	4.6(3) s	10.7	-	β -, β -n
⁵³ Ca	90(2) ms	13.2	-	β -, β -n
⁵⁴ Ca	50(8) ms	14.8	-	β -, β -n
⁵⁵ Ca	30(5) ms	17.5	-	β -, β -n
⁵⁶ Ca	19(2) ms	19.5	-	β -, β -n
⁵⁷ Ca	13.4(1.8) ms	-	-	β -, β -n
⁵⁸ Ca	7.9(1.2) ms	-	-	β -, β -n
⁵⁹ Ca	5.3(1.1) ms	-	-	β -, β -n
⁶⁰ Ca	3.2(4) ms	-	-	β -, β -n

Note: Data is compiled from various sources. Uncertainties are given in parentheses.

Table 2: Comparison of Experimental and Theoretical Gamow-Teller (B(GT)) Strengths for Select Calcium Isotopes

Isotope	Transition	Experimental B(GT)	Shell Model B(GT)	QRPA B(GT)
37Ca	3/2+ → 1/2+	0.25(3)	0.28	0.31
37Ca	3/2+ → 3/2+	0.11(2)	0.13	0.15
38Ca	0+ → 1+	1.83(6)	1.95	2.10
42Ca	0+ → 1+	0.65(4)	0.72	0.81
48Ca	0+ → 1+	0.023(3)	0.028	0.035

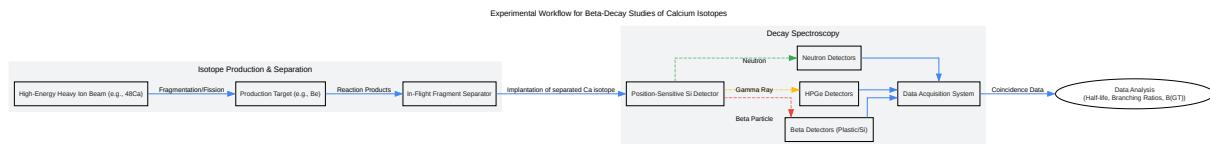
Note: This table presents a selection of transitions for illustrative purposes. Theoretical values are representative and can vary based on the specific model interactions and parameters used.

Experimental Protocols

The study of beta-decay in exotic nuclei, such as the neutron-rich calcium isotopes, requires sophisticated experimental techniques. A common methodology involves the in-flight production and separation of the isotopes of interest, followed by their implantation into a sensitive detector array for decay spectroscopy.

1. Isotope Production and Separation:

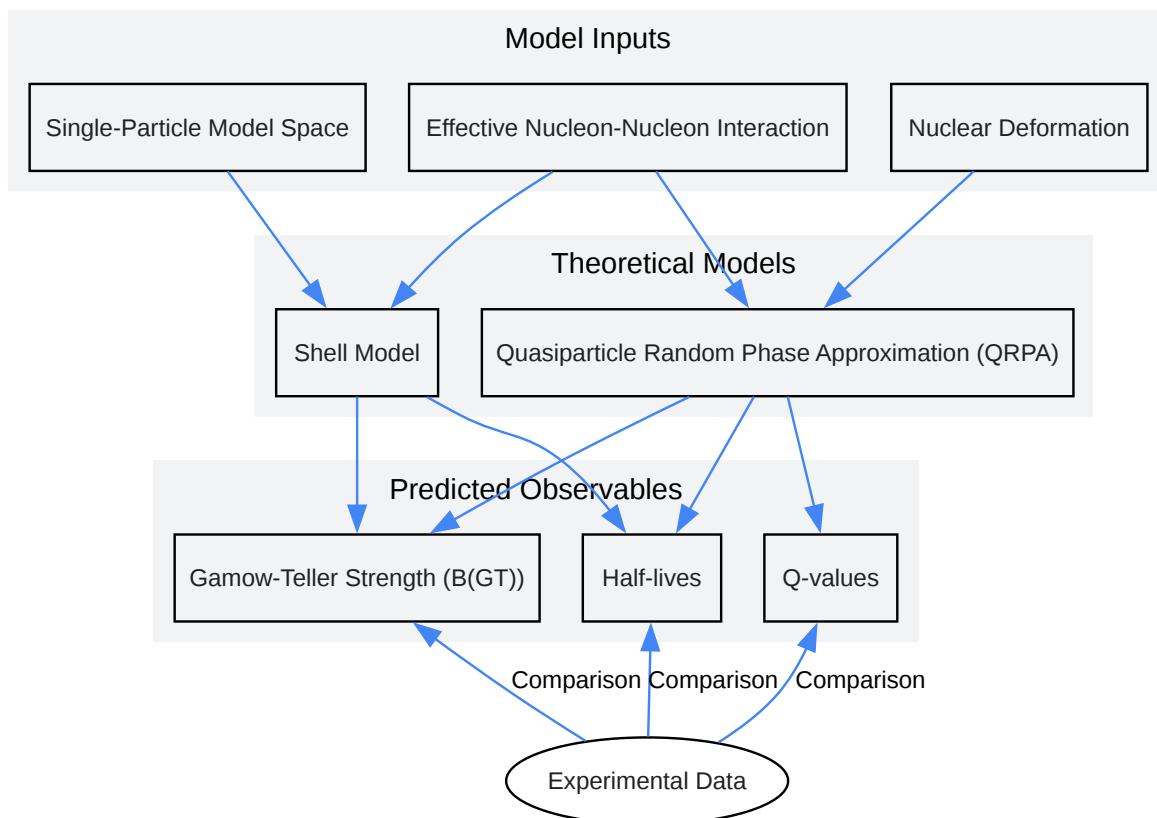
- Production: Neutron-rich calcium isotopes are typically produced via projectile fragmentation or fission. For instance, a high-energy beam of a stable, heavy isotope (e.g., ^{48}Ca or heavier) is directed onto a light target, such as beryllium.^[1]
- Separation: The resulting cocktail of reaction products is then passed through a fragment separator. This device utilizes a series of magnetic dipoles and degraders to separate the isotopes based on their mass-to-charge ratio (A/Q) and atomic number (Z).^[2] This ensures that a relatively pure beam of the desired calcium isotope is delivered to the experimental setup.


2. Decay Spectroscopy Station:

- **Implantation:** The separated isotopic beam is implanted into a central detector, often a position-sensitive silicon detector. This detector records the arrival of the ion and its subsequent beta decay.
- **Detector Array:** The implantation detector is surrounded by an array of ancillary detectors to measure the emitted radiation with high efficiency and resolution. A state-of-the-art setup, such as the FRIB Decay Station initiator (FDSi), incorporates:[3][4]
 - **Beta Detectors:** Plastic scintillators or silicon detectors for detecting the emitted beta particles and measuring their energies.
 - **Gamma-Ray Detectors:** High-purity germanium (HPGe) detectors for high-resolution gamma-ray spectroscopy, which is crucial for identifying the final states populated in the daughter nucleus.
 - **Neutron Detectors:** Neutron time-of-flight arrays to detect beta-delayed neutrons, a common decay mode for very neutron-rich isotopes.

3. Data Acquisition and Analysis:

- **Coincidence Measurements:** The data acquisition system records events in coincidence, time-stamping signals from all detectors. This allows for the correlation of beta particles with specific gamma rays and/or neutrons, which is essential for reconstructing the decay scheme.
- **Half-life Determination:** The half-life of the implanted isotope is determined by analyzing the time distribution of the decay events following implantation.
- **Branching Ratio and B(GT) Extraction:** By analyzing the intensities of the detected gamma rays and neutrons in coincidence with beta decays, the branching ratios to different excited states in the daughter nucleus can be determined. These branching ratios are then used to calculate the Gamow-Teller transition strengths, B(GT), which provide a sensitive probe of the underlying nuclear structure.[5]


Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in-flight beta-decay studies.

Comparison of Theoretical Models for Beta-Decay

[Click to download full resolution via product page](#)

Caption: Conceptual comparison of theoretical models for beta-decay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FRIB Experiment Pushes Elements to the Limit – Berkeley Lab News Center [newscenter.lbl.gov]
- 2. archive.int.washington.edu [archive.int.washington.edu]

- 3. fds.ornl.gov [fds.ornl.gov]
- 4. FRIB Decay Station | ORNL ornl.gov
- 5. "Algorithms for Data Analysis within Beta-Decay Experiments" by Ryan Ashley Whitehead [\[trace.tennessee.edu\]](https://trace.tennessee.edu)
- To cite this document: BenchChem. [Comparative Study of Beta-Decay in the Calcium Isotopic Chain]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12654295#comparative-study-of-beta-decay-in-the-calcium-isotopic-chain\]](https://www.benchchem.com/product/b12654295#comparative-study-of-beta-decay-in-the-calcium-isotopic-chain)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com